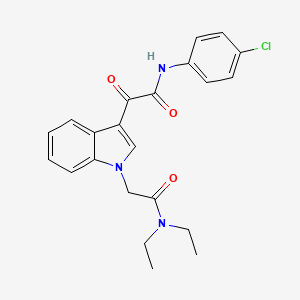

N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

Structural Significance of Indole-Oxoacetamide Hybrids in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery due to its capacity to engage diverse biological targets through hydrophobic, hydrogen-bonding, and π-π stacking interactions. In N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, the indole nucleus serves as a central core, enabling binding to enzymes and receptors via its planar aromatic system and N-H group. The oxoacetamide moiety, positioned at the 3rd carbon of the indole ring, introduces hydrogen-bond acceptor and donor sites, which are critical for stabilizing interactions with catalytic residues in enzyme active sites.

Recent studies highlight the efficacy of indole-oxoacetamide hybrids in targeting metabolic enzymes. For example, indolyl oxoacetamide-quinazolinone hybrids demonstrated potent pancreatic lipase (PL) inhibition (IC~50~ = 4.86–32.51 μM), with competitive binding modes confirmed through molecular docking. The oxoacetamide warhead in these analogues formed hydrogen bonds with PL residues such as Ser 152 and His 263, underscoring its role in enzyme inhibition. Similarly, indole-3-acetamides exhibited α-amylase inhibitory activity (IC~50~ = 1.09–2.84 μM), attributed to the oxoacetamide group’s interactions with the enzyme’s catalytic triad.

Table 1: Biological Activities of Selected Indole-Oxoacetamide Hybrids

| Compound | Target Enzyme | IC~50~ (μM) | Binding Mode |

|---|---|---|---|

| 9ak (Ref. ) | Pancreatic lipase | 4.86 | Competitive inhibition |

| 15 (Ref. ) | α-Amylase | 1.09 | Mixed inhibition |

The integration of indole and oxoacetamide in this compound likely enhances its selectivity for enzymes involved in lipid or carbohydrate metabolism, though specific targets remain to be elucidated.

Pharmacological Relevance of Halogen-Substituted Arylacetamide Moieties

Halogen atoms, particularly chlorine, are frequently incorporated into drug molecules to modulate electronic properties, improve binding affinity, and enhance metabolic stability. The 4-chlorophenyl group in this compound contributes to these effects through its electron-withdrawing nature, which polarizes adjacent bonds and strengthens interactions with hydrophobic pockets in target proteins.

In α-amylase inhibitors, chlorophenyl-substituted indole-3-acetamides demonstrated superior activity compared to non-halogenated analogues. For instance, compound 15 (IC~50~ = 1.09 μM) featured a 4-chlorophenyl group that formed van der Waals contacts with the enzyme’s subsite residues, as revealed by molecular docking. Similarly, halogenated quinazolinone hybrids showed enhanced PL inhibition, with chloro-substituted derivatives achieving IC~50~ values below 6 μM.

The diethylamino-2-oxoethyl side chain further augments the compound’s pharmacokinetic profile. The tertiary amine group increases solubility under physiological conditions, while the oxoethyl spacer provides conformational flexibility, enabling optimal positioning within enzyme active sites. This structural feature is analogous to that observed in antitumor metal complexes, where diethylamino groups enhanced cellular uptake and target engagement.

Key Interactions of the 4-Chlorophenyl Group:

- Hydrophobic interactions with nonpolar enzyme subsites.

- Halogen bonding with electron-rich regions of catalytic residues.

- Enhanced metabolic stability due to reduced oxidative susceptibility.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-7-5-6-8-19(17)26)21(28)22(29)24-16-11-9-15(23)10-12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBWMJXZCMAPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino group.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an acylation reaction, where an acyl chloride reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents for substitution reactions can include halides, nucleophiles, and electrophiles, depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in the formation of new functionalized derivatives.

Scientific Research Applications

1. Anticancer Properties:

Research indicates that compounds with indole structures exhibit anticancer properties. N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that similar indole derivatives effectively target multiple signaling pathways involved in cancer progression, suggesting that this compound could be further investigated for its anticancer potential .

2. Antimicrobial Activity:

Indole derivatives have also been noted for their antimicrobial properties. The presence of the diethylamino group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for developing new antibiotics. Studies have shown that modifications to the indole structure can lead to increased efficacy against various bacterial strains .

3. Neuroprotective Effects:

There is emerging evidence that indole derivatives can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems could be explored for therapeutic applications in conditions such as Alzheimer's disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that indole derivatives induce apoptosis in cancer cells through mitochondrial pathways. |

| Study 2 | Antimicrobial Properties | Found that modified indole compounds showed significant antibacterial activity against resistant strains of bacteria. |

| Study 3 | Neuroprotection | Indicated that certain indole derivatives protect neuronal cells from oxidative stress and apoptosis. |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Indole Substituents: The diethylaminoethyl group in the target compound may enhance solubility compared to unsubstituted indoles (e.g., 2e) or halogenated benzyl groups (e.g., D-24851). 4-Chlorobenzyl (D-24851) and 4-fluorobenzyl (GW842470X) substituents improve binding to tubulin and PDE4, respectively, suggesting halogen positioning influences target specificity.

Acetamide Modifications :

- Pyridinyl (D-24851) and dichloropyridinyl (GW842470X) groups confer high enzymatic inhibition (e.g., PDE4 IC50 = 9.7 nM).

- Smaller alkyl chains (e.g., propyl in 2e) retain MDM2-p53 binding but may reduce metabolic stability compared to aromatic substituents.

Biological Activity

N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, commonly referred to as a novel indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 893981-39-0, exhibits potential therapeutic properties that warrant detailed exploration.

The molecular formula of this compound is with a molecular weight of 411.9 g/mol. Its structure features an indole moiety, which is significant for its biological functions. The compound's specific structural attributes contribute to its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that similar indole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

2. Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly as a melatonin receptor agonist. It may influence circadian rhythms and possess anxiolytic properties, which are crucial for treating sleep disorders and anxiety-related conditions.

3. Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for various targets, including those involved in metabolic pathways. The inhibition of enzymes such as ribosyldihydronicotinamide dehydrogenase suggests potential applications in metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study conducted on similar indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, leading to increased apoptosis rates.

Case Study: Neuropharmacological Effects

In a preclinical model assessing anxiety-like behavior, administration of the compound resulted in reduced anxiety levels comparable to established anxiolytics. This effect was attributed to its action on melatonin receptors, suggesting a potential role in managing anxiety disorders.

Q & A

Q. Optimization Tips :

Q. Table 1: Coupling Agents and Yields in Acetamide Synthesis

| Coupling Agent | Reaction Temp (°C) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| TBTU | 0–5 | 72–85 | >95% | |

| EDC/HOBt | 25 | 65 | 90% |

How can NMR spectroscopy distinguish tautomeric forms (e.g., amine vs. imine) in this compound?

Methodological Answer:

1H NMR Analysis :

- Amine form : Look for broad singlets at δ 10.10–11.20 ppm (NH protons) and sharp indole C–H signals (δ 7.42–7.58 ppm) .

- Imine form : Observe downfield shifts (δ 13.30 ppm) for amidic NH and altered aromatic splitting patterns.

Integration Ratios : Compare peak areas of amine/imine NH signals. reports a 50:50 ratio under ambient conditions, suggesting equilibrium .

Variable Temperature NMR : Cool samples to –40°C to slow tautomer interconversion and resolve distinct signals.

Key Challenge : Overlapping signals in the aromatic region may require 2D NMR (e.g., HSQC) for unambiguous assignment.

What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry (e.g., indole substitution) and detect impurities (e.g., unreacted starting materials) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 428.12) and rule out adducts.

- Elemental Analysis : Ensure C, H, N, Cl percentages match theoretical values (±0.3% tolerance) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bends (~3300 cm⁻¹).

Advanced Research Questions

How does the compound’s conformation impact its reactivity, and how can X-ray crystallography resolve structural ambiguities?

Methodological Answer:

- Crystallographic Insights :

- Reactivity Implications :

- Planar amide groups (e.g., in conformer A) may enhance π-stacking in biological targets.

- Steric hindrance in conformers B/C could reduce nucleophilic attack at the carbonyl.

Q. Table 2: Key Crystallographic Parameters

| Conformer | Dihedral Angle (°) | H-Bond Length (Å) |

|---|---|---|

| A | 54.8 | 2.89 |

| B | 76.2 | 2.94 |

| C | 77.5 | 2.91 |

Can palladium-catalyzed reductive cyclization improve the synthesis of related indole-acetamide derivatives?

Methodological Answer:

- Catalytic System : Use Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and formic acid as a CO surrogate to reduce nitro intermediates to indole cores () .

- Advantages :

- Higher regioselectivity vs. traditional Friedel-Crafts alkylation.

- Tolerates electron-withdrawing groups (e.g., Cl) on aryl rings.

- Limitations : Sensitive to steric bulk; optimize ligand (e.g., Xantphos) for hindered substrates.

Case Study : reports 85% yield for a nitroarene-to-indole conversion under 80°C/12 h conditions .

How can computational modeling predict the compound’s tautomerization energy landscape?

Methodological Answer:

DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to compute Gibbs free energy differences between tautomers.

Solvent Effects : Apply PCM models to simulate DMSO or chloroform environments, which stabilize polar tautomers.

Transition State Analysis : Identify energy barriers (e.g., 15–20 kcal/mol) for proton transfer using QST3 methodology.

Validation : Compare computed NMR shifts with experimental data to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.